molecular formula C7H6Br2O B1453051 (2,6-Dibromophenyl)methanol CAS No. 1013031-65-6

(2,6-Dibromophenyl)methanol

Cat. No.: B1453051
CAS No.: 1013031-65-6
M. Wt: 265.93 g/mol
InChI Key: MUMDGZCWRBIKDZ-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methanol is an organic compound with the molecular formula C7H6Br2O. It is a white to yellow crystalline solid that is used in various chemical applications. The compound is known for its bromine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Dibromophenyl)methanol can be synthesized through the reduction of 2,6-dibromobenzaldehyde. The typical procedure involves adding 2,6-dibromobenzaldehyde to methanol and then adding sodium borohydride under an ice bath. The reaction is allowed to proceed at room temperature for about 30 minutes. After the reaction is complete, water is added, and the product is extracted using dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring purity, and managing waste products effectively.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromophenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dibromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dibromophenyl)methanol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromophenylmethanol
  • 2,6-Dichlorophenylmethanol
  • 2,6-Difluorophenylmethanol

Uniqueness

(2,6-Dibromophenyl)methanol is unique due to the presence of two bromine atoms at the 2 and 6 positions on the benzene ring. This specific arrangement significantly affects its reactivity and chemical properties compared to other similar compounds. The bromine atoms make it more reactive in substitution reactions and influence its physical properties such as melting point and solubility .

Properties

IUPAC Name

(2,6-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMDGZCWRBIKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694360
Record name (2,6-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013031-65-6
Record name (2,6-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dibromophenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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